Propanedinitrile, [(4-aminophenyl)methylene]-
Overview
Description
Propanedinitrile, [(4-aminophenyl)methylene]- is a versatile chemical compound widely used in scientific researchThis compound has a molecular formula of C10H7N3 and a molecular weight of 169.18 g/mol. It is utilized in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedinitrile, [(4-aminophenyl)methylene]- can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction typically proceeds as follows:
4-aminobenzaldehyde+malononitrileNaOEtPropanedinitrile, [(4-aminophenyl)methylene]-
Industrial Production Methods
In industrial settings, the production of propanedinitrile, [(4-aminophenyl)methylene]- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [(4-aminophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles and other oxidation products.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Propanedinitrile, [(4-aminophenyl)methylene]- has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential in developing new pharmaceuticals and therapeutic agents.
Materials Science: It is utilized in the preparation of nanomaterials, such as single-crystal nanoribbons, nanotubes, and nanowires.
Antibacterial Applications: Studies have shown its potential in developing new antibacterial agents.
Photophysical and Photoelectric Properties: The compound is investigated for its potential in photovoltaic applications due to its donor-acceptor structure.
Mechanism of Action
The mechanism of action of propanedinitrile, [(4-aminophenyl)methylene]- involves its interaction with various molecular targets and pathways. The compound’s nitrile groups can participate in nucleophilic addition reactions, leading to the formation of new bonds and functional groups. These interactions can modulate the activity of enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A simpler nitrile compound with similar reactivity.
Vinylidene cyanide: Another nitrile compound with a different structural arrangement.
1,1-Dicyanoethylene: A related compound with two nitrile groups attached to an ethylene backbone.
Uniqueness
Propanedinitrile, [(4-aminophenyl)methylene]- is unique due to its specific structural features, such as the presence of an aminophenyl group and two nitrile groups. These features contribute to its versatility and reactivity in various chemical reactions and applications.
Properties
IUPAC Name |
2-[(4-aminophenyl)methylidene]propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-9(7-12)5-8-1-3-10(13)4-2-8/h1-5H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWNEECKBOJVEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344583 | |
Record name | ST51045561 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17082-32-5 | |
Record name | ST51045561 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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